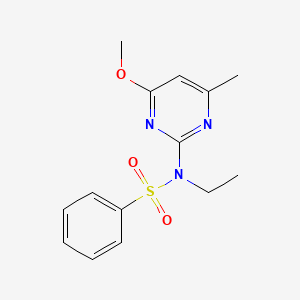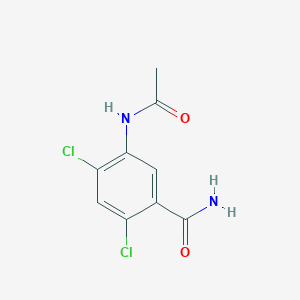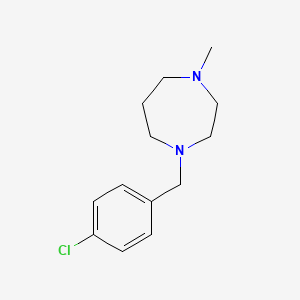
N,N-diethyl-4'-(1,3-oxazol-5-yl)biphenyl-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N,N-diethyl-4'-(1,3-oxazol-5-yl)biphenyl-3-carboxamide often involves multi-component reactions and specific catalysts to ensure the desired structural configuration. For instance, related compounds have been synthesized through reactions involving malonamide, aldehyde, and malononitrile in water, using triethylamine as a base at room temperature. These methods are characterized by their efficiency and the ability to yield complex structures under relatively mild conditions (Jayarajan et al., 2019). Another approach involves the intramolecular copper-catalyzed cyclization of highly functionalized enamides, demonstrating the versatility of synthesis strategies for these types of compounds (Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds like N,N-diethyl-4'-(1,3-oxazol-5-yl)biphenyl-3-carboxamide is often analyzed using techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide detailed insights into the arrangement of atoms and the overall geometry of the molecule, which is crucial for understanding its reactivity and properties. The structural analysis can reveal the presence of specific functional groups and their orientation relative to the core structure of the molecule, which impacts its chemical behavior (Anuradha et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of N,N-diethyl-4'-(1,3-oxazol-5-yl)biphenyl-3-carboxamide and similar compounds is influenced by the presence of functional groups such as the oxazole ring and carboxamide moiety. These groups can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations, expanding the range of derivatizable structures from the parent compound. The specific reactivity patterns of these functional groups under different conditions help in tailoring the compound for desired applications (McLaughlin et al., 2016).
properties
IUPAC Name |
N,N-diethyl-3-[4-(1,3-oxazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-22(4-2)20(23)18-7-5-6-17(12-18)15-8-10-16(11-9-15)19-13-21-14-24-19/h5-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKANQXCMREHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C3=CN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methylbutyl)-8-(propoxyacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5660815.png)


![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5660841.png)

![2-(4-chlorobenzyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5660850.png)

![1-{5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-2-thienyl}ethanone](/img/structure/B5660867.png)


![N-[rel-(3R,4S)-1-(2-methyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-1-pyrrolidinesulfonamide hydrochloride](/img/structure/B5660905.png)

![(1R*,5R*)-6-(1,3-benzodioxol-5-ylcarbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5660935.png)